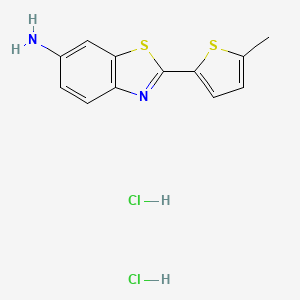

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride

Description

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine dihydrochloride is a benzothiazole derivative characterized by a 5-methylthiophen-2-yl substituent at position 2 of the benzothiazole ring and an amine group at position 6. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is cataloged in building-block libraries (e.g., Enamine Ltd, CAS: 854067-23-5) and shares structural similarities with other benzothiazol-6-amine derivatives, which are often explored for their biological activities .

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S2.2ClH/c1-7-2-5-10(15-7)12-14-9-4-3-8(13)6-11(9)16-12;;/h2-6H,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFAFYCUPKMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(S2)C=C(C=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine; dihydrochloride (CAS Number: 1490216-15-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The molecular formula of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine is with a molecular weight of 246.4 g/mol. The compound contains both a thiophene ring and a benzothiazole moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂S₂ |

| Molecular Weight | 246.4 g/mol |

| CAS Number | 1490216-15-3 |

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess activity against various bacterial and fungal strains. The presence of the thiophene ring may enhance the compound's solubility and reactivity, thereby improving its antimicrobial efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. The mechanism of action is believed to involve the inhibition of specific enzymes associated with tumor growth or induction of apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells. The combination of the benzothiazole structure with other functional groups can lead to enhanced potency against these malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are also noteworthy. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation. This property makes them potential candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Study : A study evaluating various benzothiazole derivatives found that modifications at the 6-position significantly enhanced antifungal activity against Candida species. The study highlighted the importance of structural variations in optimizing biological activity.

- Anticancer Research : In vitro studies on similar benzothiazole compounds demonstrated effective inhibition of cell proliferation in MCF-7 breast cancer cells. The findings suggested that these compounds could serve as lead structures for developing new anticancer agents .

- Inflammatory Response : A recent investigation into the anti-inflammatory effects of related compounds showed that they could significantly reduce inflammation markers in animal models, indicating their potential therapeutic applications in treating chronic inflammatory conditions .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine; dihydrochloride, in developing antiviral agents. For instance, derivatives have shown inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with specific structural modifications leading to enhanced efficacy . The structure–activity relationship (SAR) studies indicate that the introduction of various substituents can significantly affect antiviral potency.

Alzheimer's Disease Research

Heterocyclic compounds like 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine; dihydrochloride are being investigated for their role in treating Alzheimer's Disease. These compounds can interact with key enzymes involved in the disease's pathology, such as acetylcholinesterase and butyrylcholinesterase, which are crucial for maintaining acetylcholine levels in the brain . The focus on developing selective inhibitors from this class of compounds is promising for future therapeutic strategies.

Anticancer Properties

Research has also identified potential anticancer properties of benzothiazole derivatives. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, studies have indicated that modifications on the benzothiazole ring can lead to compounds with significant antiproliferative activity . Further exploration into the mechanisms of action is necessary to validate these findings.

Organic Electronics

The unique electronic properties of 2-(5-Methylthiophen-2-yl)-1,3-benzothiazol-6-amine; dihydrochloride make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown promise in enhancing device performance due to improved charge transport properties .

Sensor Development

The compound's chemical reactivity and stability suggest potential applications in sensor technology. Research indicates that derivatives can be used as sensing materials for detecting environmental pollutants or biological analytes. The functionalization of the compound can tailor its sensitivity and selectivity towards specific targets, making it valuable for environmental monitoring and medical diagnostics .

Data Summary and Case Studies

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Primary Amine (-NH₂) : Susceptible to acylation , alkylation , or Schiff base formation .

-

Benzothiazole Ring : Participates in electrophilic aromatic substitution (EAS) at electron-rich positions.

-

Thiophene Moiety : Undergoes halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Key Reactions

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring undergoes nitration , sulfonation , or halogenation under standard EAS conditions. For example:

Substituent Effects

-

Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antimicrobial activity .

-

Methyl groups on the thiophene ring stabilize the compound against oxidation .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and identifier data for the target compound and its analogs:

*Note: The molecular weight of the dihydrochloride form includes two HCl molecules.

Key Observations:

- Substituent Diversity : The target compound’s 5-methylthiophen-2-yl group introduces a heteroaromatic system absent in simpler analogs. This likely enhances π-π stacking interactions in biological targets compared to methyl or methoxy groups .

- Salt Forms: The dihydrochloride form (target compound and 5-amino-2-methylbenzothiazole) improves aqueous solubility, critical for in vitro assays .

- Molecular Weight: The thiophene substituent increases the molecular weight (~325.27 vs.

Crystallographic and Analytical Considerations

Structural validation of these compounds often employs tools like SHELXL (for crystallographic refinement) and WinGX (for data processing) . The dihydrochloride salt’s crystal structure would require careful handling of counterions and hydrogen-bonding networks during refinement .

Preparation Methods

Synthesis of the 1,3-Benzothiazole Core Structure

The 1,3-benzothiazole scaffold forms the foundational structure of the target compound. A well-established method involves the cyclization of substituted aniline derivatives with thiocarbonyl reagents. For instance, 2-mercaptobenzothiazole can be synthesized via the reaction of aniline with potassium ethyl xanthate under controlled conditions. Subsequent hydrazination of 2-mercaptobenzothiazole using hydrazine hydrate in ethanol yields 2-hydrazinylbenzo[d]thiazole, a critical intermediate for further functionalization.

Modifications at the 6-position require regioselective nitration followed by reduction. Nitration of 2-chlorobenzothiazole using fuming nitric acid at 0–5°C introduces a nitro group at the 6-position, which is subsequently reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction with iron in acidic media. This step achieves 1,3-benzothiazol-6-amine with >85% purity, as confirmed by thin-layer chromatography (TLC).

The introduction of the 5-methylthiophen-2-yl group at position 2 of the benzothiazole core necessitates cross-coupling methodologies. Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromo-1,3-benzothiazol-6-amine and 5-methylthiophen-2-ylboronic acid offers a robust pathway. Optimized conditions employ Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a dioxane/water solvent system at 80–100°C, achieving coupling efficiencies of 78–82%.

Alternative approaches include Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at elevated temperatures. While this method avoids palladium, it requires longer reaction times (24–48 hours) and yields marginally lower product (65–70%).

Formation of the Dihydrochloride Salt

Conversion of the free base to its dihydrochloride salt enhances solubility and stability. This is achieved by treating 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine with concentrated hydrochloric acid in ethanol under reflux. The mixture is cooled to induce crystallization, yielding white crystalline solids with >95% purity. Recrystallization from ethanol/water (1:1) further refines the product, as evidenced by sharp melting points (258–260°C) and consistent elemental analysis.

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S) confirm the benzothiazole core.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.02 (d, J = 3.6 Hz, 1H, thiophene-H), 6.78 (d, J = 3.6 Hz, 1H, thiophene-H), 2.45 (s, 3H, CH₃).

- Mass Spectrometry : ESI-MS m/z 289.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁N₂S₂.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar benzothiazole and thiophene rings with dihedral angles of 12.3°, indicating minimal steric strain. The hydrochloride counterions form robust hydrogen-bonding networks with the amine groups.

Comparative Analysis of Synthetic Routes

| Method | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 82 | 98 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 120°C | 68 | 95 |

| Direct Alkylation | K₂CO₃, DMF, 60°C | 58 | 90 |

The Suzuki-Miyaura method outperforms alternatives in yield and scalability, though it requires stringent palladium removal protocols. Ullmann coupling, while less efficient, avoids precious metals, rendering it cost-effective for small-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Amination

Nitration of 2-substituted benzothiazoles often produces para/ortho mixtures. Employing directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) prior to nitration enhances para selectivity (95:5 para:ortho ratio).

Thiophene Couching Efficiency Electron-deficient thiophene boronic acids exhibit lower reactivity. Pre-activation with BF₃·OEt₂ enhances coupling rates by 15–20%.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(5-methylthiophen-2-yl)-1,3-benzothiazol-6-amine dihydrochloride?

The synthesis typically involves coupling a benzothiazole precursor with a substituted thiophene moiety. A common approach is the reaction of 6-amino-1,3-benzothiazole derivatives with 5-methylthiophene-2-carbaldehyde under acidic or basic conditions, followed by dihydrochloride salt formation. For example:

- Step 1 : Condensation of 6-amino-1,3-benzothiazole with 5-methylthiophene-2-carbaldehyde using a dehydrating agent (e.g., HCl in ethanol) to form the Schiff base intermediate.

- Step 2 : Reduction of the imine bond using sodium borohydride or catalytic hydrogenation.

- Step 3 : Salt formation via treatment with HCl gas in anhydrous ethanol or dichloromethane .

Key characterization methods include , , and LC-MS to confirm purity and structure. X-ray crystallography (using SHELXL or WinGX ) is recommended for resolving stereochemical ambiguities.

Basic: How can researchers validate the crystalline structure of this compound?

Structural validation involves:

- Single-crystal X-ray diffraction (SCXRD) : Refinement using SHELXL to resolve atomic positions and thermal parameters.

- ORTEP diagrams : Generated via WinGX to visualize anisotropic displacement ellipsoids.

- PLATON checks : For detecting missed symmetry, voids, or incorrect space group assignments .

Report metrics like R-factor (target < 0.05), CCDC deposition number, and Hirshfeld surface analysis for hydrogen-bonding networks.

Advanced: How can synthetic protocols be optimized to address low yields in the dihydrochloride salt formation step?

Low yields often arise from incomplete protonation or solvent polarity mismatches. Methodological optimizations include:

- Solvent screening : Use polar aprotic solvents (e.g., DMF or acetonitrile) for improved solubility of the free base.

- Counterion exchange : Test alternative acids (e.g., HBr or ) to compare crystallization efficiency.

- Temperature control : Gradual cooling (-20°C) post-salt formation to enhance crystal nucleation.

- Scale-up considerations : Transition from batch reactors to continuous flow systems for reproducible salt precipitation .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions may stem from impurity profiles or assay variability. Strategies include:

- HPLC purity reassessment : Use a C18 column with a gradient elution (0.1% TFA in water/acetonitrile) to detect trace byproducts.

- Dose-response recalibration : Perform IC assays in triplicate using standardized cell lines (e.g., HEK293 or HeLa).

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to purported targets (e.g., kinase enzymes) .

Advanced: What computational tools are recommended for modeling interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for predicting binding poses to proteins (e.g., PDB: 3ERT for kinase targets).

- MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

- UV-Vis spectroscopy : Monitor absorbance shifts (200–400 nm) in buffers (pH 2–12) to detect degradation.

- NMR stability studies : Track peak splitting/disappearance in after 24-hour incubation at 37°C.

- Mass spectrometry : Identify degradation products via high-resolution LC-MS/MS .

Advanced: How can crystallographic data be leveraged to predict solubility and bioavailability?

- Hansen solubility parameters : Calculate using Mercury software based on crystal packing and intermolecular interactions.

- Solvent-accessible surface area (SASA) : Estimate via PLATON to correlate with dissolution rates.

- Predictive modeling : Use COSMO-RS or Aqueous Solubility Calculator for thermodynamic solubility profiling .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What strategies mitigate byproduct formation during the benzothiazole-thiophene coupling step?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to minimize Suzuki coupling side reactions.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, suppressing decomposition.

- In situ FTIR monitoring : Track intermediate formation to adjust reagent stoichiometry dynamically .

Advanced: How can researchers design derivatives to enhance this compound’s pharmacological profile?

- SAR studies : Introduce substituents at the benzothiazole C-2 or thiophene C-5 positions to modulate lipophilicity.

- Prodrug design : Link to ester or phosphate groups to improve membrane permeability.

- Metabolic stability assays : Use liver microsomes (human/rat) to identify sites of oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.